molecular formula C20H26FN3O B2968820 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415519-32-1

3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2968820
CAS No.: 2415519-32-1
M. Wt: 343.446
InChI Key: XCJVFRBLFOFCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a piperidine ring, a cyclobutylmethyl group, and a fluorine atom, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde are reacted together.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced through a nucleophilic substitution reaction, where a cyclobutylmethyl halide reacts with the piperidine derivative.

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides and a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and various functional groups.

    Fluorinated Compounds: Compounds with fluorine atoms in their structure.

Uniqueness

The uniqueness of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which contribute to its distinctive chemical properties and potential biological activities. The presence of the cyclobutylmethyl group, piperidine ring, and fluorine atom makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

3-[[1-(cyclobutylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O/c1-14-22-19-11-17(21)5-6-18(19)20(25)24(14)13-16-7-9-23(10-8-16)12-15-3-2-4-15/h5-6,11,15-16H,2-4,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJVFRBLFOFCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.